molecular formula C17H13Cl3N4O5S B2770105 2-{[({2,2,2-Trichloro-1-[(2-nitrobenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid CAS No. 294657-67-3

2-{[({2,2,2-Trichloro-1-[(2-nitrobenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid

Cat. No. B2770105
CAS RN: 294657-67-3
M. Wt: 491.72
InChI Key: LHCKTMKYCCLGFF-UHFFFAOYSA-N
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Description

2-[[sulfanylidene-[[2,2,2-trichloro-1-[[(2-nitrophenyl)-oxomethyl]amino]ethyl]amino]methyl]amino]benzoic acid is a member of thioureas.

Scientific Research Applications

Antiparasitic Properties

Studies on benzothiazole and anthranilic acid derivatives, closely related to the chemical structure of interest, have demonstrated significant in vitro antiparasitic properties against parasites such as Leishmania infantum and Trichomonas vaginalis. These findings suggest potential applications of the compound in developing treatments against parasitic infections. The antiproliferative activity against T. vaginalis and activity against L. infantum in intracellular amastigote form highlight its potential in antiparasitic therapy (Delmas et al., 2002).

Molecular Salts and Cocrystals

Research on 2-Chloro-4-nitrobenzoic acid, sharing a functional group with the compound of interest, has shown its utility in forming molecular salts and cocrystals with various organic bases. These salts exhibit unique crystal structures and have potential applications in the development of novel pharmaceutical formulations, especially given their role in enhancing drug properties such as solubility and stability (Oruganti et al., 2017).

Conductimetric and Potentiometric Investigations

The effects of acidity on the formation of homoconjugates in solutions containing benzoic and nitrobenzoic acids have been explored, suggesting the compound's potential role in analytical chemistry for understanding acid-base interactions and conductivity phenomena in non-aqueous solvents (Gündüz et al., 1990).

Antimicrobial Activities

Benzothiazole-imino-benzoic acid derivatives have shown good antimicrobial activity against various bacterial strains, indicating the potential of the compound for use in antimicrobial drug development. The synthesis of such compounds and their metal complexes suggests a path for creating new antimicrobial agents (Mishra et al., 2019).

Supramolecular Chemistry

The study of molecular salts and cocrystals, such as those formed by 2-Chloro-4-nitrobenzoic acid, also hints at the compound's application in supramolecular chemistry. These structures demonstrate the importance of weak intermolecular interactions, like halogen bonds, in the stabilization of crystal structures, which can be crucial for designing new materials with tailored properties (Oruganti et al., 2017).

properties

IUPAC Name

2-[[2,2,2-trichloro-1-[(2-nitrobenzoyl)amino]ethyl]carbamothioylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl3N4O5S/c18-17(19,20)15(22-13(25)10-6-2-4-8-12(10)24(28)29)23-16(30)21-11-7-3-1-5-9(11)14(26)27/h1-8,15H,(H,22,25)(H,26,27)(H2,21,23,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHCKTMKYCCLGFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl3N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[({2,2,2-Trichloro-1-[(2-nitrobenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[({2,2,2-Trichloro-1-[(2-nitrobenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid
Reactant of Route 2
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2-{[({2,2,2-Trichloro-1-[(2-nitrobenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid
Reactant of Route 3
2-{[({2,2,2-Trichloro-1-[(2-nitrobenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid
Reactant of Route 4
2-{[({2,2,2-Trichloro-1-[(2-nitrobenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid
Reactant of Route 5
2-{[({2,2,2-Trichloro-1-[(2-nitrobenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid
Reactant of Route 6
2-{[({2,2,2-Trichloro-1-[(2-nitrobenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid

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